An In-depth Technical Guide to 3-Chlorobenzene-1,2-diamine (CAS: 21745-41-5)
An In-depth Technical Guide to 3-Chlorobenzene-1,2-diamine (CAS: 21745-41-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorobenzene-1,2-diamine, also known as 3-chloro-o-phenylenediamine, is a substituted aromatic diamine with the CAS number 21745-41-5. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reaction protocols, and its applications, particularly as a pivotal building block in the synthesis of heterocyclic compounds with significant biological activities. The document summarizes key quantitative data in structured tables and includes detailed experimental methodologies. Furthermore, it visualizes critical reaction pathways and biological mechanisms of its derivatives using Graphviz diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug discovery.
Chemical and Physical Properties
3-Chlorobenzene-1,2-diamine is a solid crystalline substance at standard conditions, with its color ranging from yellow to brown.[1] The presence of two adjacent amine groups and a chlorine atom on the benzene ring makes it a versatile intermediate in organic synthesis.[1] Its core properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 21745-41-5 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Yellow to brown or green crystalline powder | [1] |
| Melting Point | 32 °C | [1] |
| Boiling Point | 125 °C at 760 mmHg | [1] |
| Solubility | Poor in water; Soluble in methanol, ethanol, and dichloromethane. | [1][2] |
| IUPAC Name | 3-chlorobenzene-1,2-diamine | [1] |
| Synonyms | 3-Chloro-o-phenylenediamine, 1,2-Diamino-3-chlorobenzene | [3] |
Spectroscopic Data
| Spectroscopy | Characteristic Features |
| ¹H NMR | The aromatic region (approx. 6.5-7.5 ppm) would show complex multiplets corresponding to the three protons on the benzene ring. The two amine groups (-NH₂) would typically show a broad singlet, the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR | Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the chlorine (C-Cl) would appear around 134 ppm, while the carbons bonded to the amine groups (C-N) would be in the 135-145 ppm range. The remaining three aromatic carbons would resonate in the typical 115-130 ppm region. |
| IR (Infrared) | Characteristic peaks would include N-H stretching vibrations for the primary amine groups (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching in the fingerprint region (typically below 800 cm⁻¹). |
| Mass Spec (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 142. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z ≈ 144 with about one-third the intensity of the M⁺ peak is expected. Fragmentation would likely involve the loss of the chlorine atom or amine groups. |
Synthesis and Experimental Protocols
The most common and efficient synthesis of 3-Chlorobenzene-1,2-diamine involves the reduction of a corresponding nitroaniline precursor.
Synthesis of 3-Chlorobenzene-1,2-diamine from 3-chloro-2-nitroaniline
This protocol details the reduction of 3-chloro-2-nitroaniline using zinc powder and ammonium chloride.[2]
Experimental Protocol:
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Reaction Setup: In a 250 mL round-bottom flask, combine 3-chloro-2-nitroaniline (5.0 g, 29 mmol), zinc powder (18.9 g, 290 mmol), and ammonium chloride (31.0 g, 579 mmol).
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Solvent Addition: Add 100 mL of a 1:1 ethanol-water mixture to the flask.
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Reaction: Stir the mixture vigorously at room temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture to remove the solid zinc residues. Concentrate the filtrate under reduced pressure to yield a brown solid.
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Extraction: Transfer the solid to a separatory funnel and partition it between dichloromethane (100 mL) and water (100 mL).
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Isolation: Separate the organic layer. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
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Product: The resulting brown solid is 3-chlorobenzene-1,2-diamine (yield: 4.00 g, 97%).[2]
Key Reactions and Applications in Drug Development
3-Chlorobenzene-1,2-diamine is a key precursor for synthesizing various heterocyclic scaffolds, most notably benzimidazoles and quinoxalines, which are prevalent in many pharmaceuticals.[1][3]
Synthesis of 4-Chloro-2-phenyl-1H-benzo[d]imidazole
Benzimidazoles are formed by the condensation of o-phenylenediamines with aldehydes or carboxylic acids. The following protocol describes the reaction with benzaldehyde.
Experimental Protocol:
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Reaction Setup: In a 50 mL round-bottom flask, prepare a mixture of 3-chlorobenzene-1,2-diamine (1.43 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL).
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.19 g, 1 mmol).
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Reaction: Stir the mixture at 80 °C for 3 hours. Monitor the reaction progress by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL).
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Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
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Purification: Recrystallize the crude product from ethanol to obtain pure 4-chloro-2-phenyl-1H-benzo[d]imidazole.
